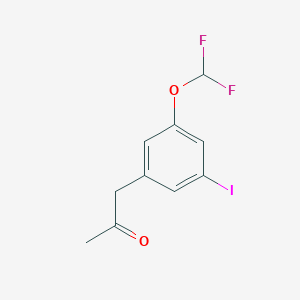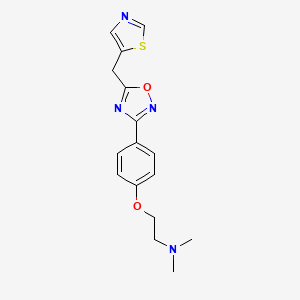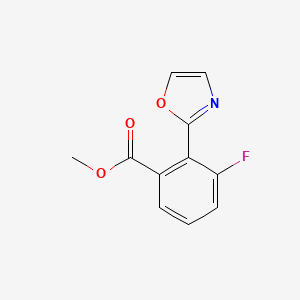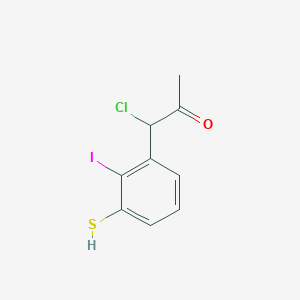
1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClIOS and a molecular weight of 326.58 g/mol . This compound is characterized by the presence of chloro, iodo, and mercapto functional groups attached to a phenyl ring, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one typically involves multi-step organic reactions. One common synthetic route includes the halogenation of a precursor phenyl compound followed by thiolation and chlorination steps. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations to ensure consistency and quality .
Analyse Des Réactions Chimiques
1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The iodo group can be reduced to a less reactive form, such as a hydrogen atom, using reducing agents like sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or alkoxides, to form new derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Applications De Recherche Scientifique
1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique functional groups make it useful in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism of action of 1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chloro and iodo groups can participate in electrophilic substitution reactions, while the mercapto group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparaison Avec Des Composés Similaires
1-Chloro-1-(2-iodo-3-mercaptophenyl)propan-2-one can be compared with other halogenated phenyl compounds, such as:
1-Bromo-1-(2-iodo-3-mercaptophenyl)propan-2-one: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity and applications.
1-Chloro-1-(2-fluoro-3-mercaptophenyl)propan-2-one: Contains a fluoro group, which can significantly alter its chemical properties and biological activity.
1-Chloro-1-(2-iodo-3-hydroxyphenyl)propan-2-one: The hydroxy group provides different reactivity and potential for hydrogen bonding interactions. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H8ClIOS |
|---|---|
Poids moléculaire |
326.58 g/mol |
Nom IUPAC |
1-chloro-1-(2-iodo-3-sulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClIOS/c1-5(12)8(10)6-3-2-4-7(13)9(6)11/h2-4,8,13H,1H3 |
Clé InChI |
SGKPPMCYWNHBTI-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C(C1=C(C(=CC=C1)S)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


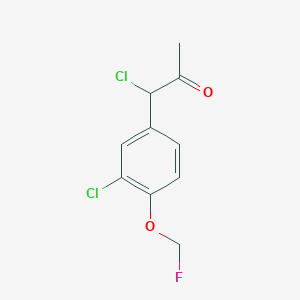
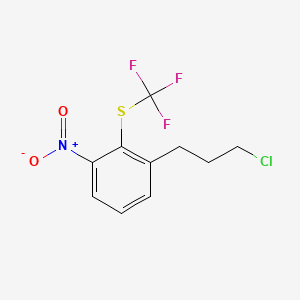
![3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B14044634.png)
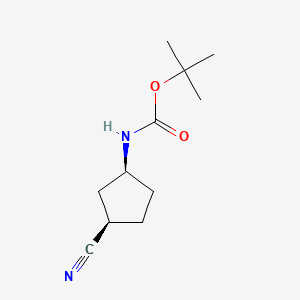
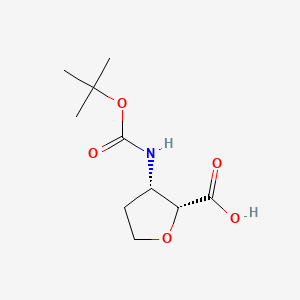
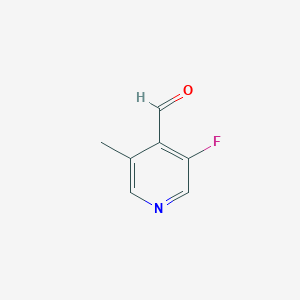
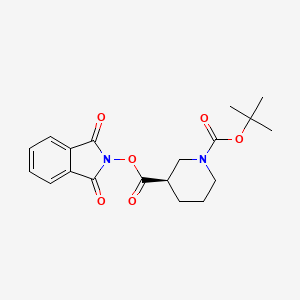
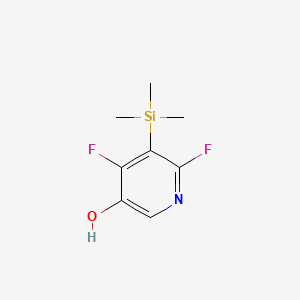
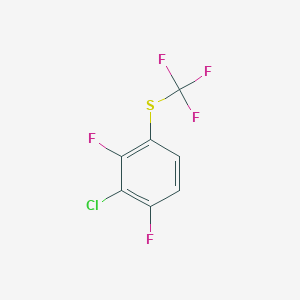
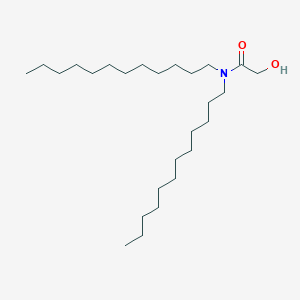
![(1S,6S,8R,10R,14S)-14-hydroxy-8,14-dimethyl-5-methylidene-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradecan-4-one](/img/structure/B14044663.png)
